molecular formula C8H6F3NO3 B2954029 2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid CAS No. 950114-48-4

2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid

Cat. No.: B2954029
CAS No.: 950114-48-4
M. Wt: 221.135
InChI Key: ZVHPCXBCBRHSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted at position 3 with a trifluoromethyl (-CF₃) group. The acetic acid moiety is attached to the nitrogen atom at position 1 of the ring.

Properties

IUPAC Name

2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)5-2-1-3-12(7(5)15)4-6(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHPCXBCBRHSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the cyclization of an appropriate precursor, often incorporating trifluoroacetic anhydride to introduce the trifluoromethyl group. The reaction typically requires a base such as sodium hydride and is carried out under anhydrous conditions to prevent hydrolysis.

Example Synthesis:

  • Starting Material: 3-(trifluoromethyl)benzaldehyde.

  • Cyclization: React with ethyl acetoacetate in the presence of sodium hydride.

  • Isolation: Purify through recrystallization.

Industrial Production Methods

Industrial synthesis might scale up these reactions, utilizing continuous flow chemistry techniques to enhance yield and safety. Catalysts like palladium on carbon may be employed for selective hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid can undergo:

  • Oxidation: Reacts with oxidizing agents like potassium permanganate to form carboxylic acids.

  • Reduction: Reduction with lithium aluminum hydride can yield the corresponding alcohol.

  • Substitution: Halogenation using N-bromosuccinimide to introduce bromine at specific positions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: N-bromosuccinimide, sulfuric acid.

Major Products

  • Oxidation: Carboxylic acids and ketones.

  • Reduction: Alcohols.

  • Substitution: Halogenated derivatives.

Scientific Research Applications

This compound has broad applications:

  • Chemistry: Used in organic synthesis as a building block for more complex molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor.

  • Medicine: Explored in drug development for its anti-inflammatory properties.

  • Industry: Utilized in the synthesis of fluorinated polymers.

Mechanism of Action

The compound's biological activity is often linked to its ability to interact with enzymes by forming hydrogen bonds and hydrophobic interactions with active sites, particularly involving its trifluoromethyl group which enhances its binding affinity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid with four analogs from the evidence, highlighting substituent effects:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Key Properties Source
This compound -CF₃ C₈H₆F₃NO₃ 221.14 (calculated) Predicted high lipophilicity; strong electron-withdrawing effects
2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid -CH₃ C₈H₉NO₃ 167.16 Powder; stable at room temperature
2-(3-Nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid -NO₂ C₆HCl₂F₃N₂O₂* 265.02 Electron-withdrawing nitro group; potential reactivity in redox environments
2-[3-(Methoxycarbonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid -COOCH₃ C₁₀H₁₁NO₅ 225.20 (calculated) Ester functionality; may undergo hydrolysis under acidic/basic conditions
2-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid -OH (position 4), -CH₃ (position 6) C₈H₉NO₄ 183.16 Hydroxy group enhances solubility; dual substitution alters ring electronics

Substituent Effects on Properties

  • Trifluoromethyl (-CF₃) : The -CF₃ group in the target compound is strongly electron-withdrawing, which may increase the acidity of the acetic acid moiety compared to the methyl analog. Its lipophilicity likely enhances membrane permeability, making it advantageous in drug design .
  • Methyl (-CH₃) : The methyl-substituted analog (167.16 g/mol) exhibits lower molecular weight and reduced steric hindrance, favoring synthetic accessibility. Its stability at room temperature suggests robustness in storage .
  • Methoxycarbonyl (-COOCH₃) : The ester group in adds a hydrolyzable functionality, which could be leveraged for prodrug strategies. Its molecular weight (225.20 g/mol) is higher due to the additional oxygen and methyl groups .
  • Dual Substitution (-OH and -CH₃) : The compound in , substituted at positions 4 and 6, demonstrates how substitution patterns beyond position 3 alter hydrogen-bonding capacity and solubility. The hydroxy group may improve aqueous solubility, contrasting with the lipophilic -CF₃ group .

Notes on Evidence and Limitations

  • Discrepancies in Molecular Formulas : lists a molecular formula (C₆HCl₂F₃N₂O₂) inconsistent with the compound name "2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid," suggesting possible data entry errors. Further verification is required .
  • Limited Data on Target Compound: Direct experimental data (e.g., solubility, melting point) for the trifluoromethyl-substituted compound are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid is a compound of interest due to its potential pharmacological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H7F3N2O
  • Molecular Weight : 216.163 g/mol
  • CAS Number : 175277-60-8

Research indicates that compounds with a pyridine or dihydropyridine moiety often exhibit diverse biological activities, including anti-inflammatory, anti-fibrotic, and potential anticancer effects. The trifluoromethyl group enhances lipophilicity and bioavailability, which may contribute to the compound's efficacy in biological systems.

Pharmacological Studies

Several studies have explored the biological activity of related compounds. For example:

  • Anti-Fibrotic Activity : Compounds similar to this compound have shown significant inhibition of collagen synthesis in hepatic stellate cells (HSCs), suggesting potential use in treating liver fibrosis .
    CompoundIC50 (µM)Effect
    12m45.69Inhibits collagen synthesis
    12q45.81Reduces hydroxyproline content
  • Oxidative Stress Modulation : The compound may play a role in modulating oxidative stress by influencing the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative damage .

Study on Hepatic Stellate Cells

A study published in MDPI evaluated the effects of various pyridine derivatives on HSC proliferation and collagen production. The results indicated that compounds with similar structures to this compound effectively reduced collagen type I alpha 1 (COL1A1) protein expression in vitro .

In Vivo Studies

In vivo studies are necessary to validate the efficacy observed in vitro. Future research should focus on animal models to assess the pharmacokinetics and therapeutic potential of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.